3-(4-Iodophenyl)isoxazole-4-carboxylic acid
Overview
Description
3-(4-Iodophenyl)isoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . The presence of an iodine atom on the phenyl ring and a carboxylic acid group on the isoxazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)isoxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction typically requires a catalyst, such as copper (I) or ruthenium (II), and proceeds through a (3 + 2) cycloaddition reaction . Another method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs eco-friendly synthetic strategies to minimize waste and reduce costs. Metal-free synthetic routes have been developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of microwave-assisted regioselective synthesis and other green chemistry approaches .
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or copper chloride.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper chloride, and acetonitrile under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Oxidation: Formation of isoxazole-4-carboxylic acid derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of various substituted isoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Iodophenyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or receptors involved in disease processes . For example, it may act as an agonist or antagonist of certain receptors, modulating cellular signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)isoxazole-4-carboxylic acid
- 3-(4-Fluorophenyl)isoxazole-4-carboxylic acid
- 3-(4-Chlorophenyl)isoxazole-4-carboxylic acid
Uniqueness
3-(4-Iodophenyl)isoxazole-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, fluorine, and chlorine analogs . The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Properties
IUPAC Name |
3-(4-iodophenyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEKUCVANIMIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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